3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid is a complex organic compound characterized by its thieno[2,3-b]pyridine core structure, which includes a trifluoromethyl group and an amino group
Mechanism of Action
Target of Action
Related compounds such as pyridinecarboxylic acids have been known to interact with various biological targets .
Mode of Action
A related compound with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Related compounds such as 2-pyridinecarboxylic acid have been known to be involved in various biochemical pathways .
Result of Action
Related compounds have shown various effects such as enzyme inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid typically involves multiple steps, starting with the construction of the thieno[2,3-b]pyridine core. One common approach is the cyclization of appropriately substituted thiophenes with pyridine derivatives under specific conditions, such as high temperatures and the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for monitoring reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact are also common practices.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of amines and alcohols.
Substitution: Generation of various substituted thieno[2,3-b]pyridines.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Comparison with Similar Compounds
3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxylic acid: Lacks the difluoromethyl group.
6-(Difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid: Lacks the amino group.
Uniqueness: The presence of both the difluoromethyl group and the amino group in 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid makes it distinct from its analogs, potentially leading to unique chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.
Properties
IUPAC Name |
3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2S/c1-3-2-4(8(11)12)14-9-5(3)6(13)7(17-9)10(15)16/h2,8H,13H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDFBKIBGPQZAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)O)N)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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